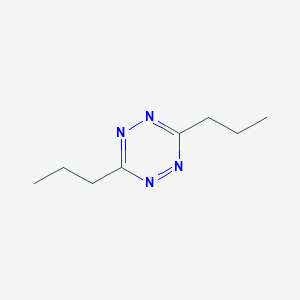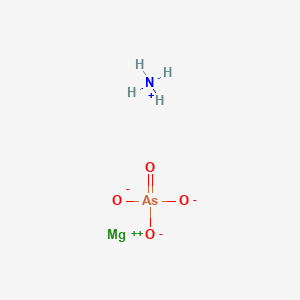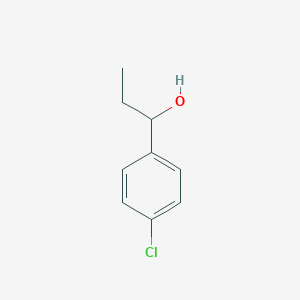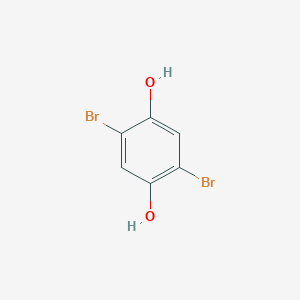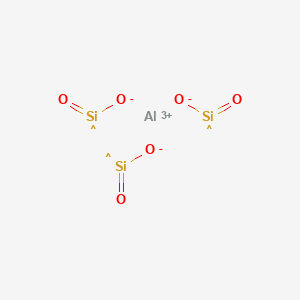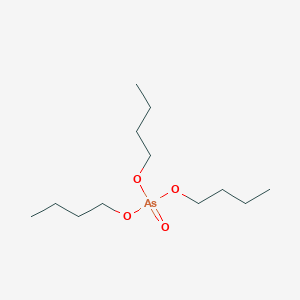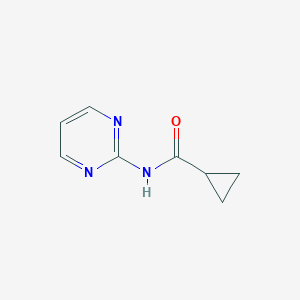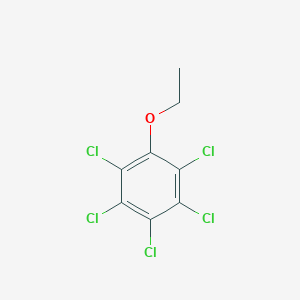
Pentachlorophenetole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenetole (PCPE) is a chemical compound that belongs to the class of chlorinated phenols. It is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. PCPE is synthesized by the reaction of pentachlorophenol (PCP) with ethylene oxide in the presence of a catalyst.
Mécanisme D'action
Pentachlorophenetole exerts its toxic effects by disrupting the normal functioning of various biological processes. It inhibits the activity of enzymes involved in the metabolism of xenobiotics, leading to the accumulation of toxic metabolites in the body. Pentachlorophenetole also disrupts the function of cell membranes and causes oxidative stress, leading to cell damage and death.
Effets Biochimiques Et Physiologiques
Pentachlorophenetole has been shown to induce a wide range of biochemical and physiological effects in living organisms. It causes liver damage, kidney damage, and lung damage in experimental animals. Pentachlorophenetole also affects the immune system, causing immunosuppression and increasing the susceptibility to infections. It has been shown to cause reproductive and developmental toxicity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Pentachlorophenetole is a useful tool for investigating the mechanism of action of various biological processes. It is relatively easy to synthesize and has a high purity. Pentachlorophenetole is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Pentachlorophenetole is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments involving living organisms due to its toxic effects.
Orientations Futures
There are several future directions for the use of Pentachlorophenetole in scientific research. One area of interest is the development of new analytical methods for the detection and quantification of PCP and its derivatives in environmental samples. Another area of interest is the investigation of the mechanism of action of Pentachlorophenetole and its derivatives on various biological processes. Finally, there is a need for the development of new compounds that can be used as alternatives to Pentachlorophenetole in scientific research.
Méthodes De Synthèse
Pentachlorophenetole is synthesized by the reaction of PCP with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of Pentachlorophenetole is an important step in the preparation of various PCP derivatives that are used in scientific research.
Applications De Recherche Scientifique
Pentachlorophenetole is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. It is used as a model compound for studying the toxic effects of PCP and other chlorinated phenols on living organisms. Pentachlorophenetole is also used as a reference compound for the development of analytical methods for the detection and quantification of PCP and its derivatives in environmental samples.
Propriétés
Numéro CAS |
10463-10-2 |
|---|---|
Nom du produit |
Pentachlorophenetole |
Formule moléculaire |
C8H5Cl5O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-ethoxybenzene |
InChI |
InChI=1S/C8H5Cl5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
Clé InChI |
YXNDWTIYDLVODL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Autres numéros CAS |
10463-10-2 |
Synonymes |
1,2,3,4,5-Pentachloro-6-ethoxybenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



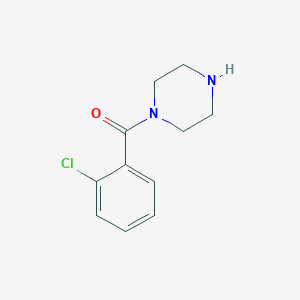
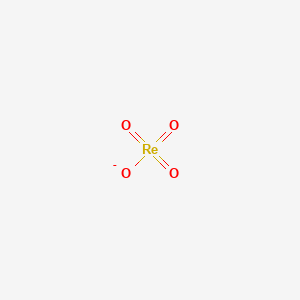
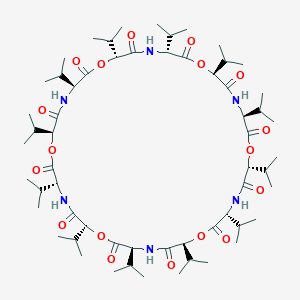
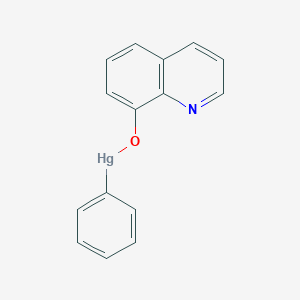
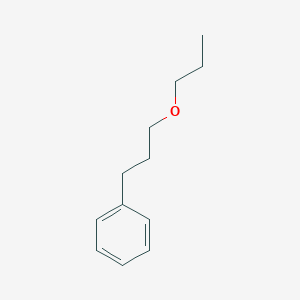
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
